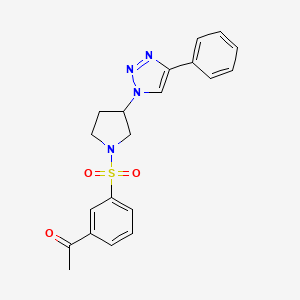

1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-15(25)17-8-5-9-19(12-17)28(26,27)23-11-10-18(13-23)24-14-20(21-22-24)16-6-3-2-4-7-16/h2-9,12,14,18H,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWHFIGGWYDDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole-pyrrolidine intermediate is synthesized via CuAAC, a cornerstone reaction for 1,2,3-triazole formation.

- Reagents :

- 3-Azidopyrrolidine (1.0 equiv)

- Phenylacetylene (1.2 equiv)

- CuSO₄·5H₂O (5 mol%)

- Sodium ascorbate (10 mol%)

- Methanol (solvent)

Reaction Conditions :

- Stir at room temperature for 12–24 hours.

- Monitor progress via TLC (ethyl acetate/petroleum ether = 1:2).

Workup :

Mechanistic Insight :

The Cu(I) catalyst facilitates regioselective 1,4-cycloaddition, forming the 1,4-disubstituted triazole. The pyrrolidine’s secondary amine remains inert under these conditions, ensuring selective triazole formation.

Sulfonylation of the Pyrrolidine-Triazole Intermediate

Sulfonyl Chloride Coupling

The sulfonamide bond is introduced via reaction with 3-(chlorosulfonyl)acetophenone.

- Reagents :

- 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine (1.0 equiv)

- 3-(Chlorosulfonyl)acetophenone (1.1 equiv)

- Triethylamine (2.0 equiv, base)

- Dichloromethane (solvent)

Reaction Conditions :

- Add triethylamine to a stirred solution of the intermediate in DCM at 0°C.

- Dropwise addition of sulfonyl chloride over 30 minutes.

- Stir at room temperature for 6–12 hours.

Workup :

Key Considerations :

- Excess base neutralizes HCl, driving the reaction to completion.

- Steric hindrance from the triazole moiety necessitates prolonged reaction times.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of sulfonyl chloride |

| Temperature | 0°C → RT | Prevents side reactions |

| Equivalents of Base | 2.0 equiv TEA | Ensures complete deprotonation |

Catalytic Systems for CuAAC

Switching to Cu(I)-stabilizing ligands (e.g., TBTA) enhances reaction rates but is unnecessary for simple substrates. Sodium ascorbate remains the reductant of choice for maintaining Cu(I) activity.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms >98% purity.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A tandem approach combines CuAAC and sulfonylation without isolating intermediates:

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time for CuAAC but offers no advantage in sulfonylation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone exerts its effects involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Key Findings from Comparative Analysis

Synthetic Accessibility: The target compound’s synthesis likely involves click chemistry (for triazole formation) and sulfonylation of pyrrolidine, similar to methods described for triazole-thio-ethanones . In contrast, 1-(4-nitrophenyl)-2-(4-phenyltriazol-1-yl)ethanone is synthesized via simpler nucleophilic substitution, avoiding pyrrolidine functionalization.

Electronic Effects: The sulfonyl group in the target compound and derivatives increases polarity and solubility compared to the nitro group in ’s compound, which is more hydrophobic .

Biological Relevance :

Biological Activity

The compound 1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a novel synthetic molecule that integrates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure features a triazole ring , which is known for contributing to various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit significant biological activities. The specific compound under discussion has been evaluated in various studies for its potential as an antimicrobial , anticancer , and anti-inflammatory agent .

Antimicrobial Activity

Recent studies have shown that triazole derivatives possess notable antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of cell wall synthesis or disruption of cellular functions.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 12.5 μg/mL |

| 2 | E. coli | 10 μg/mL |

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively documented. The compound may inhibit certain kinases involved in cancer progression. For example, it could act as an inhibitor of the mTOR pathway, which is crucial in regulating cell growth and proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be in the low micromolar range, indicating potent anticancer activity.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 5.4 |

| MCF7 (Breast Cancer) | 4.8 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells:

- Kinase Inhibition : The triazole moiety may facilitate binding to ATP-binding sites on kinases, effectively blocking their activity.

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic: What synthetic routes and optimization strategies are recommended for synthesizing 1-(3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Subsequent sulfonation and coupling with a substituted phenyl ethanone moiety require precise control of reaction conditions:

- Temperature/pH: Maintain 0–5°C during sulfonation to avoid side reactions .

- Catalysts: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aryl groups .

- Analytical Monitoring: Track intermediates via TLC and confirm purity with HPLC (≥95%) .

Yield optimization may involve iterative solvent screening (e.g., DMF for polar intermediates, dichloromethane for hydrophobic steps) .

Basic: How can researchers confirm the molecular structure of this compound?

Methodological Answer:

Structural validation requires a combination of techniques:

- X-ray Crystallography: Use SHELXL for refinement, ensuring R-factor < 0.05. Anisotropic displacement parameters should be modeled for non-H atoms .

- NMR Spectroscopy: Assign peaks via 2D COSY and HSQC, focusing on pyrrolidine (δ 3.1–3.5 ppm) and triazole (δ 7.8–8.2 ppm) protons .

- Mass Spectrometry: High-resolution ESI-MS should match the theoretical mass within 3 ppm error .

Advanced: How can reaction mechanisms and kinetic contradictions be resolved for key synthetic steps?

Methodological Answer:

Contradictions in reaction pathways (e.g., unexpected regioselectivity) can be addressed via:

- Isotopic Labeling: Use ¹³C-labeled precursors to trace bond formation during triazole ring assembly .

- Computational Modeling: Apply DFT (B3LYP/6-31G*) to compare activation energies of competing pathways .

- In Situ Monitoring: ReactIR or stopped-flow NMR can capture transient intermediates (e.g., sulfonyl radicals) .

Advanced: How should researchers resolve data contradictions between characterization methods (e.g., NMR vs. crystallography)?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility):

- Variable-Temperature NMR: Identify exchange broadening in pyrrolidine protons (e.g., coalescence at 313 K) .

- Hirshfeld Surface Analysis: Compare crystallographic packing forces with solution-state NOE correlations .

- Cross-Validation: Use LC-MS to confirm molecular integrity if NMR suggests impurities .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in biological assays?

Methodological Answer:

SAR studies require systematic modifications:

- Analog Synthesis: Replace the phenyl-triazole group with pyridyl or thiophene variants to assess target binding .

- Docking Simulations: Use AutoDock Vina to predict interactions with biological targets (e.g., kinases) based on the sulfonyl group’s electrostatic profile .

- Pharmacophore Mapping: Overlay crystallographic data with active analogs to identify critical hydrogen-bond acceptors (e.g., triazole N2) .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be addressed?

Methodological Answer:

For challenging datasets:

- Twin Refinement: Use SHELXL’s TWIN/BASF commands for non-merohedral twinning, verifying results with R₁(twin) < 0.3 .

- Disorder Modeling: Split occupancies for flexible pyrrolidine-sulfonyl moieties, constrained via similarity restraints .

- Validation Tools: Run PLATON’s ADDSYM to detect missed symmetry and check Rint values for outliers .

Basic: What purification strategies ensure high-purity yields of the compound?

Methodological Answer:

Critical steps include:

- Recrystallization: Use ethanol/chloroform (1:1) to remove hydrophobic byproducts .

- Column Chromatography: Optimize silica gel gradients (hexane → ethyl acetate) for sulfonated intermediates .

- HPLC Prep: Employ C18 columns with 0.1% TFA in acetonitrile/water for final purity ≥99% .

Advanced: How can researchers design stability studies under varying experimental conditions?

Methodological Answer:

Assess degradation pathways via:

- Forced Degradation: Expose to UV (254 nm), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions, monitoring via UPLC-MS .

- Kinetic Profiling: Fit Arrhenius plots to predict shelf-life at 298 K, focusing on sulfonyl hydrolysis .

- Solid-State Analysis: Use DSC to detect polymorph transitions above 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.